4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride is a chemical compound with the molecular formula C10H10FNO3. It is a derivative of chromane, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a fluorine atom at the 8-position, along with a carboxylic acid group at the 6-position, makes this compound unique. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Fluorination: Introduction of the fluorine atom at the 8-position using a fluorinating agent such as Selectfluor.
Amination: Introduction of the amino group at the 4-position through a nucleophilic substitution reaction using an appropriate amine.
Carboxylation: Introduction of the carboxylic acid group at the 6-position through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chlorochromane-8-carboxylicacidhydrochloride: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-8-bromochromane-6-carboxylicacidhydrochloride: Similar structure but with a bromine atom instead of fluorine.
4-Amino-8-methylchromane-6-carboxylicacidhydrochloride: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 8-position in 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
Molecular Formula |
C10H10FNO3 |
---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H10FNO3/c11-7-4-5(10(13)14)3-6-8(12)1-2-15-9(6)7/h3-4,8H,1-2,12H2,(H,13,14) |
InChI Key |
VWIACZRQMFWDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.